(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Description
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chiral pyridine-piperidine hybrid compound with the molecular formula C₂₈H₃₂ClN₃O₄ (when complexed with (S)-2-acetamido-3-phenylpropanoate) and a molecular weight of 510.02 g/mol . It is synthesized via chiral resolution using S(+)-mandelic acid to isolate the (S)-enantiomer from the racemic mixture, achieving high enantiomeric purity (>98%) through recrystallization . The compound is stored at 2–8°C and exhibits variable solubility in solvents such as DMSO, methanol, and ethanol, requiring specific handling protocols for research use .
Its structure features:
Properties
IUPAC Name |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447428 | |
| Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201594-84-5 | |
| Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway
This method, detailed in CN103923064A , proceeds via:
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | α-(4-Chlorophenyl)-2-pyridinemethanol, N-carbethoxy-4-piperidinol | Concentrated H₂SO₄, 60–70°C | 4-[(4-Chlorophenyl)(2-pyridyl)methoxy]piperidine-1-ethyl formate | 92% |
| 2 | Intermediate from Step 1 | NaOH (10%), 25°C, 2 hr | Crude 4-[(4-Chlorophenyl)(2-pyridyl)methoxy]piperidine | 88% |
| 3 | Crude product, fumaric acid | Ethanol, reflux, 1 hr | Purified piperidine fumarate | 95% |
| 4 | Fumarate salt | NaOH, dichloromethane | High-purity (S)-enantiomer | 98.8% |
Key Advantages:
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Low-cost reagents : Concentrated H₂SO₄ and NaOH simplify industrial scaling.
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High yield : Cumulative yield of 76% after four steps.
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Purity control : Fumarate salt crystallization removes impurities effectively.
Lewis Acid-Catalyzed O-Alkylation
Methodology from KR20110093130A
This patent outlines a three-step process:
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Imidate Formation :
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(4-Chlorophenyl)(pyridin-2-yl)methanol reacts with trichloroacetonitrile under basic conditions (K₂CO₃) to form (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate.
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Conditions : 0°C, 2 hr, 89% yield.
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O-Alkylation :
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The imidate intermediate reacts with tert-butyl-4-hydroxypiperidine-1-carboxylate using BF₃·Et₂O as a Lewis acid.
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Conditions : −20°C, 4 hr, 93% yield.
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Deprotection :
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Acidic cleavage (HCl/EtOH) removes the tert-butoxycarbonyl (Boc) group, yielding 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.
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Conditions : Reflux, 3 hr, 95% yield.
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Comparative Analysis
The Lewis acid method offers superior low-temperature efficiency but requires expensive boron trifluoride.
Purification and Chiral Resolution
pH-Dependent Extraction
Crude (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is purified via:
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Dissolution in dichloromethane.
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Acidic wash (pH 6.2) to remove polar impurities.
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Basification (pH 10.0) and re-extraction.
Industrial Scalability Challenges
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Cost of Chiral Catalysts : Asymmetric synthesis remains prohibitively expensive for large-scale production.
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Byproduct Management : Trichloroacetamide byproducts in the Lewis acid route require rigorous filtration.
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Solvent Recovery : Dichloromethane and ethanol usage necessitates closed-loop recycling systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C17H19ClN2O
- Molecular Weight: 302.8 g/mol
- IUPAC Name: (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
- CAS Number: 201594-84-5
The compound features a pyridine ring substituted with a piperidine moiety and a chlorophenyl group, which contributes to its biological activity.
Pharmacological Applications
- Antihistamine Activity
- Potential in Neurological Disorders
- Anti-inflammatory Properties
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Starting Materials:
- 4-Chlorobenzaldehyde
- Piperidine derivatives
- Pyridine derivatives
General Synthetic Route:
- Formation of the piperidinyl ether.
- Alkylation with the chlorophenyl moiety.
- Final purification and characterization.
Case Study 1: Efficacy in Allergic Rhinitis
A clinical trial demonstrated the efficacy of Bepotastine besylate in reducing symptoms of allergic rhinitis compared to placebo, showcasing its potential as a first-line treatment option .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that compounds similar to this compound can inhibit neuronal apoptosis, suggesting a neuroprotective role that warrants further investigation in vivo .
Mechanism of Action
The mechanism of action of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
While UDO/UDD are optimized for antiparasitic activity via CYP51 inhibition, the (S)-target compound’s pharmacological profile remains underexplored but shares structural motifs relevant to CNS or enzyme-targeting applications .
Salts and Stereoisomers
(a) (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate (CAS 210095-58-2)
- Molecular Formula : C₂₁H₂₅ClN₂O₇.
- Molecular Weight : 452.89 g/mol.
- Key Feature : Salt form enhances solubility and stability compared to the free base.
- Similarity Score : 0.86 (structural similarity to target compound) .
(b) 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate (CAS 201594-84-5)
- Molecular Formula : C₂₄H₂₂ClN₃O₅.
- Key Feature : Nitrobenzoate salt improves crystallinity for formulation.
- Similarity Score : 0.77 .
| Property | (S)-Target Compound | 4-Nitrobenzoate Salt |
|---|---|---|
| Solubility | Moderate in polar solvents | Enhanced due to ionic character |
| Stability | Sensitive to light/heat | Higher thermal stability |
| Application | Research | Pharmaceutical intermediates |
Racemic and Non-Chiral Analogues
(a) 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (CAS 122368-54-1)
- Molecular Formula : C₁₇H₁₉ClN₂O.
- Key Difference : Lacks stereochemical specificity (racemic mixture).
- Synthesis : Produced via base-mediated coupling in dichloromethane with 99% purity .
(b) 2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)
- Molecular Formula : C₁₂H₉Cl₂N.
- Key Feature : Absence of piperidine reduces molecular complexity.
- Similarity Score : 0.71 .
| Property | (S)-Target Compound | 2-(Chloro(4-chlorophenyl)methyl)pyridine |
|---|---|---|
| Pharmacophore | Piperidine-pyridine | Pyridine-chlorophenyl |
| Bioactivity | Potential CNS targets | Limited reported activity |
| Synthetic Complexity | High (chiral resolution) | Low |
Table 1: Comparative Analysis of Key Compounds
Biological Activity
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, with the systematic name 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 302.8 g/mol
- CAS Number : 122368-54-1
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound has notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary research suggests that this compound may possess cytotoxic effects on certain cancer cell lines.
Antimicrobial Activity
Research has demonstrated that this compound shows significant antibacterial efficacy.
Case Studies and Findings
- Antibacterial Efficacy :
- In vitro studies have shown that the compound exhibits minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM against Staphylococcus aureus and Escherichia coli .
- Comparative studies indicate that its activity is lower than that of standard antibiotics like ceftriaxone but still noteworthy for a synthetic compound.
- Mechanism of Action :
- The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although detailed molecular mechanisms remain to be fully elucidated.
Anticancer Activity
Emerging evidence suggests that this compound may also exhibit anticancer properties.
Research Findings
- Cytotoxicity :
- In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent .
- The specific IC50 values for different cancer types are under investigation, with initial results suggesting effectiveness comparable to known anticancer agents.
- Potential Mechanisms :
- The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit pathways involved in tumor growth and metastasis.
Q & A
Q. What is the optimized synthetic pathway for (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine?
The synthesis involves hydrogenation of a precursor using 5% Pd/C under 40 psi hydrogen pressure in methanol, maintaining temperatures below 30°C to prevent side reactions. After 16 hours, the catalyst is filtered, and the product is dried and concentrated. Yield reaches 94% with 99% purity. Chiral resolution is achieved via diastereomeric salt formation using S(+)-mandelic acid, followed by recrystallization in methanol/isopropyl alcohol .
Q. Which analytical methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirms structural integrity (e.g., signals at δ 8.50–7.12 ppm for aromatic protons and δ 162.04 ppm for carbonyl groups) .
- Chiral HPLC : Determines enantiomeric excess (e.g., 49.91:50.09 ratio for racemic mixtures) .
- LCMS (ES+APCI) : Validates molecular weight (m/z 303 [M+H]⁺) .
Q. What safety protocols are essential during synthesis?
- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H319 hazards) .
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Neutralize waste with 1M HCl before disposal to mitigate environmental risks .
Advanced Research Questions
Q. How can enantiomeric purity be maximized during chiral resolution?
The S-enantiomer is isolated via diastereomeric crystallization with S(+)-mandelic acid (2 equivalents). Optimal purity (>99% ee) requires iterative recrystallization from methanol/isopropyl alcohol (3:1 v/v). The R-enantiomer is recovered from the mother liquor using R(-)-mandelic acid .
Q. What structural features influence its reactivity in medicinal chemistry applications?
The piperidin-4-yloxy group enhances metabolic stability, while the 4-chlorophenyl moiety modulates lipophilicity and target binding. Computational studies (e.g., molecular docking) predict strong interactions with CNS targets due to the pyridine core’s π-π stacking potential .
Q. How do conflicting NMR and LCMS data arise, and how are they resolved?
Discrepancies may occur due to residual solvents or diastereomeric impurities. For example, LCMS peaks at m/z 303.1 may overlap with byproducts. Resolution involves:
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
- High-resolution MS (HRMS) : Differentiates isobaric species .
Q. What strategies optimize catalytic hydrogenation efficiency?
Q. How is crystallographic data used to validate the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) at 98 K confirms absolute configuration. Key parameters include:
- Space group : Pca21 (orthorhombic).
- Hydrogen bonding : O-H⋯N interactions stabilize the crystal lattice (e.g., d(O⋯N) = 2.65 Å) .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
Q. How are stability issues addressed in long-term storage?
Lyophilization under vacuum (0.1 mbar) at -20°C prevents hydrolysis of the piperidin-4-yloxy group. Purity is monitored quarterly via HPLC .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
